(E)-4-(Dimethylamino)-N-(4-prop-2-ynoxyphenyl)but-2-enamide
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Overview
Description
(E)-4-(Dimethylamino)-N-(4-prop-2-ynoxyphenyl)but-2-enamide, also known as DY131, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DY131 is a small molecule that belongs to the class of enamide compounds and has been found to exhibit potent anticancer properties.
Mechanism of Action
(E)-4-(Dimethylamino)-N-(4-prop-2-ynoxyphenyl)but-2-enamide exerts its anticancer effects by inhibiting the Akt/mTOR signaling pathway. Akt and mTOR are two important proteins that play a crucial role in cancer cell proliferation and survival. Inhibition of this pathway leads to the suppression of cancer cell growth and induces apoptosis. Additionally, (E)-4-(Dimethylamino)-N-(4-prop-2-ynoxyphenyl)but-2-enamide has been found to inhibit the expression of various oncogenes and promote the expression of tumor suppressor genes, further contributing to its anticancer effects.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-(4-prop-2-ynoxyphenyl)but-2-enamide has been found to exhibit potent anticancer effects in various cancer cell lines. It has been shown to inhibit cancer cell proliferation, induce apoptosis, and suppress tumor growth in animal models. Additionally, (E)-4-(Dimethylamino)-N-(4-prop-2-ynoxyphenyl)but-2-enamide has been found to be relatively non-toxic to normal cells, indicating its potential as a safe and effective anticancer agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (E)-4-(Dimethylamino)-N-(4-prop-2-ynoxyphenyl)but-2-enamide in lab experiments is its potent anticancer effects against various cancer cell lines. Additionally, (E)-4-(Dimethylamino)-N-(4-prop-2-ynoxyphenyl)but-2-enamide has been found to be relatively non-toxic to normal cells, indicating its potential as a safe and effective anticancer agent. However, one of the limitations of using (E)-4-(Dimethylamino)-N-(4-prop-2-ynoxyphenyl)but-2-enamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research of (E)-4-(Dimethylamino)-N-(4-prop-2-ynoxyphenyl)but-2-enamide. One of the potential areas of research is the development of novel formulations of (E)-4-(Dimethylamino)-N-(4-prop-2-ynoxyphenyl)but-2-enamide that can improve its solubility and bioavailability. Additionally, further studies are needed to determine the optimal dosing and administration of (E)-4-(Dimethylamino)-N-(4-prop-2-ynoxyphenyl)but-2-enamide for maximum efficacy. Another potential area of research is the investigation of the synergistic effects of (E)-4-(Dimethylamino)-N-(4-prop-2-ynoxyphenyl)but-2-enamide in combination with other anticancer agents. Finally, the potential therapeutic applications of (E)-4-(Dimethylamino)-N-(4-prop-2-ynoxyphenyl)but-2-enamide in other diseases, such as neurodegenerative disorders, should also be explored.
Conclusion:
In conclusion, (E)-4-(Dimethylamino)-N-(4-prop-2-ynoxyphenyl)but-2-enamide is a small molecule that exhibits potent anticancer properties by inhibiting the Akt/mTOR signaling pathway and inducing apoptosis in cancer cells. It has been found to be relatively non-toxic to normal cells, indicating its potential as a safe and effective anticancer agent. Future research on (E)-4-(Dimethylamino)-N-(4-prop-2-ynoxyphenyl)but-2-enamide should focus on developing novel formulations, determining optimal dosing and administration, investigating synergistic effects with other anticancer agents, and exploring its potential therapeutic applications in other diseases.
Synthesis Methods
The synthesis of (E)-4-(Dimethylamino)-N-(4-prop-2-ynoxyphenyl)but-2-enamide involves the reaction of 4-prop-2-ynoxyaniline with N,N-dimethylacrylamide under basic conditions. The resulting product is then purified using column chromatography to obtain the final compound. The synthesis method of (E)-4-(Dimethylamino)-N-(4-prop-2-ynoxyphenyl)but-2-enamide has been reported in a few scientific papers, and it has been found to be a relatively simple and efficient process.
Scientific Research Applications
(E)-4-(Dimethylamino)-N-(4-prop-2-ynoxyphenyl)but-2-enamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to exhibit potent anticancer properties against various cancer cell lines, including breast, lung, and colon cancer. The mechanism of action of (E)-4-(Dimethylamino)-N-(4-prop-2-ynoxyphenyl)but-2-enamide involves the inhibition of the Akt/mTOR signaling pathway, which plays a crucial role in cancer cell proliferation and survival. Additionally, (E)-4-(Dimethylamino)-N-(4-prop-2-ynoxyphenyl)but-2-enamide has been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the elimination of cancer cells.
properties
IUPAC Name |
(E)-4-(dimethylamino)-N-(4-prop-2-ynoxyphenyl)but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-4-12-19-14-9-7-13(8-10-14)16-15(18)6-5-11-17(2)3/h1,5-10H,11-12H2,2-3H3,(H,16,18)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDAROUISLSFJF-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=CC=C(C=C1)OCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1=CC=C(C=C1)OCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-(4-prop-2-ynoxyphenyl)but-2-enamide |
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